molecular formula C7H9F2NO B2994159 8,8-Difluoro-4-azabicyclo[5.1.0]octan-3-one CAS No. 2309466-52-0

8,8-Difluoro-4-azabicyclo[5.1.0]octan-3-one

Cat. No.: B2994159
CAS No.: 2309466-52-0
M. Wt: 161.152
InChI Key: JTWROCOXZJMRPJ-UHFFFAOYSA-N
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Description

8,8-Difluoro-4-azabicyclo[510]octan-3-one is a bicyclic compound with the molecular formula C7H9F2NO It is characterized by the presence of two fluorine atoms and a nitrogen atom within its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-Difluoro-4-azabicyclo[5.1.0]octan-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the fluorination of a suitable bicyclic precursor using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents. The reaction conditions often require anhydrous solvents and low temperatures to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to maximize yield and purity while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

8,8-Difluoro-4-azabicyclo[5.1.0]octan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

8,8-Difluoro-4-azabicyclo[5.1.0]octan-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 8,8-Difluoro-4-azabicyclo[5.1.0]octan-3-one involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and binding affinity to target molecules. The bicyclic structure provides rigidity, allowing for precise interactions with enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

8,8-Difluoro-4-azabicyclo[5.1.0]octan-3-one can be compared with other similar compounds such as:

    8-Azabicyclo[3.2.1]octane: Lacks fluorine atoms, resulting in different reactivity and applications.

    8-Oxa-3-azabicyclo[3.2.1]octane: Contains an oxygen atom, leading to distinct chemical properties.

    8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-one: Features a cyclopropyl group, affecting its steric and electronic characteristics.

The uniqueness of this compound lies in its fluorine atoms, which impart unique reactivity and potential for diverse applications.

Properties

IUPAC Name

8,8-difluoro-4-azabicyclo[5.1.0]octan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2NO/c8-7(9)4-1-2-10-6(11)3-5(4)7/h4-5H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWROCOXZJMRPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC2C1C2(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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